1-(11-Selenadodecyl)-glycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

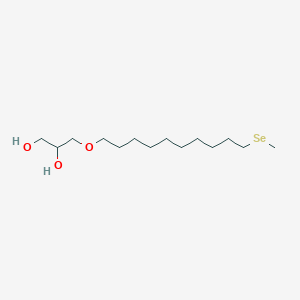

1-(11-Selenadodecyl)-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C14H30O3Se and its molecular weight is 325.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-(11-Selenadodecyl)-glycerol, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves selenation of alkyl chains followed by coupling to glycerol derivatives. For example, asymmetric dihydroxylation (AD) routes using catalysts like AD-Mix supplemented with potassium persulfate can introduce chirality . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, 77Se) and high-resolution mass spectrometry (HRMS) are critical for confirming the selenium incorporation and ester bond formation. Raneva et al. (2002) validated similar selenolipids using 1H NMR and MALDI-TOF MS .

Q. What is the proposed mechanism of action for this compound as a lipid peroxidation inhibitor?

- Methodological Answer : The compound mimics phospholipid hydroperoxide glutathione peroxidase (GPx4) by catalyzing the reduction of lipid hydroperoxides to non-reactive alcohols. Its selenium atom acts as a redox-active site, cycling between selenol (-SeH) and selenenic acid (-SeOH) states. Experimental validation involves thiobarbituric acid-reactive substances (TBARS) assays to quantify malondialdehyde (MDA), a lipid peroxidation byproduct, in model membranes treated with pro-oxidants like Fe2+/ascorbate .

Advanced Research Questions

Q. How can experimental conditions be optimized to assess lipid peroxidation inhibition efficiency in heterogeneous systems (e.g., liposomes or cell membranes)?

- Methodological Answer :

- Liposome Preparation : Use phosphatidylcholine (PC) liposomes doped with 1–5 mol% this compound. Monitor membrane incorporation via fluorescence anisotropy using diphenylhexatriene (DPH) probes .

- Oxidative Stress Induction : Apply pro-oxidant systems (e.g., AAPH or Fe2+/H2O2) under controlled oxygen tension. Quantify inhibition kinetics via stopped-flow spectroscopy coupled with hydroperoxide-specific dyes like C11-BODIPY581/591 .

- Data Interpretation : Compare IC50 values against reference antioxidants (e.g., α-tocopherol) and account for membrane partitioning using the Meyer-Overton correlation .

Q. What strategies address stability challenges during in vitro and in vivo studies of selenium-containing glycerolipids?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N2) at –80°C to prevent selenium oxidation. Avoid acidic or alkaline conditions, which accelerate degradation (e.g., avoid buffers below pH 6.0) .

- In Vivo Delivery : Use lipid nanocarriers (e.g., LDL-mimetic nanoparticles) to enhance bioavailability and reduce off-target interactions. Monitor selenium excretion via ICP-MS to assess metabolic stability .

Q. How do computational models elucidate the interaction of this compound with lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Parameterize the selenium moiety using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to derive partial charges and torsion potentials. Simulate bilayer insertion using GROMACS with lipid force fields (e.g., CHARMM36) .

- Free Energy Calculations : Use umbrella sampling to determine the energy barrier for translocating the selenated alkyl chain across the bilayer. Compare with non-selenated analogs to isolate selenium’s role in membrane anchoring .

Q. How can contradictory data on inhibition efficiency across studies be reconciled?

- Methodological Answer :

- Source Analysis : Variability often arises from differences in assay systems (e.g., homogeneous vs. membrane-bound assays). Normalize activity to membrane partition coefficients using octanol-water distribution ratios (log P) .

- Catalytic Turnover : Verify GPx-like activity via coupled enzymatic assays (e.g., NADPH consumption in the presence of glutathione reductase) to distinguish stoichiometric vs. catalytic effects .

属性

分子式 |

C14H30O3Se |

|---|---|

分子量 |

325.4 g/mol |

IUPAC 名称 |

3-(10-methylselanyldecoxy)propane-1,2-diol |

InChI |

InChI=1S/C14H30O3Se/c1-18-11-9-7-5-3-2-4-6-8-10-17-13-14(16)12-15/h14-16H,2-13H2,1H3 |

InChI 键 |

FJYOYQDSEPTUNH-UHFFFAOYSA-N |

规范 SMILES |

C[Se]CCCCCCCCCCOCC(CO)O |

同义词 |

1-(11-selenadodecyl)-glycerol SeG glycerol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。